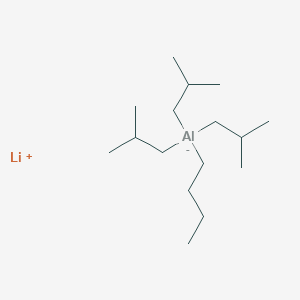
Barium hydride (BaH2)
Übersicht
Beschreibung
Barium hydride is a chemical compound with the formula BaH₂. It appears as a white to gray crystalline solid and is known for its reactivity with water and oxygen. This compound is primarily used in industrial applications and research settings due to its strong reducing properties and ability to release hydrogen gas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium hydride can be synthesized by reacting elemental barium with hydrogen gas at elevated temperatures, typically between 150-200°C: [ \text{Ba} + \text{H}_2 \rightarrow \text{BaH}_2 ] This direct synthesis method is the most common approach to producing barium hydride .
Industrial Production Methods: In industrial settings, barium hydride is produced using similar methods but on a larger scale. The reaction is conducted in specialized reactors that can maintain the necessary temperature and pressure conditions to ensure efficient production.
Types of Reactions:
Oxidation: Barium hydride reacts readily with oxygen to form barium oxide and hydrogen gas: [ \text{BaH}_2 + \text{O}_2 \rightarrow \text{BaO} + \text{H}_2 ]
Hydrolysis: It reacts with water to produce barium hydroxide and hydrogen gas: [ \text{BaH}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 + 2\text{H}_2 ]
Reaction with Acids: Barium hydride reacts with acids to form barium salts and hydrogen gas: [ \text{BaH}_2 + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{H}_2 ]
Common Reagents and Conditions:
Oxygen: For oxidation reactions.
Water: For hydrolysis reactions.
Hydrochloric Acid: For reactions with acids.
Major Products Formed:
- Barium Oxide (BaO)
- Barium Hydroxide (Ba(OH)₂)
- Barium Chloride (BaCl₂)
- Hydrogen Gas (H₂)
Wissenschaftliche Forschungsanwendungen
Barium hydride has several applications in scientific research:
- Ammonia Synthesis: It is used in chemical looping processes for ammonia synthesis, where it acts as a mediator for nitrogen fixation .
- Hydrogen Storage: Due to its ability to release hydrogen gas, barium hydride is studied for potential use in hydrogen storage systems .
- Catalysis: It is used to activate nickel for catalytic ammonia synthesis, enhancing the efficiency of the process .
- Ionic Conduction: Barium hydride exhibits fast ionic conduction of hydride ions, making it a subject of study for energy-related applications such as fuel cells and batteries .
Wirkmechanismus
The mechanism by which barium hydride exerts its effects involves the release of hydrogen gas through various reactions. For example, in ammonia synthesis, barium hydride facilitates the activation and hydrogenation of nitrogen to form ammonia. The process involves the formation of intermediate species, such as [N-H], which are then hydrogenated to produce ammonia, regenerating the hydride species and forming a catalytic cycle .
Vergleich Mit ähnlichen Verbindungen
- Calcium Hydride (CaH₂)
- Strontium Hydride (SrH₂)
- Magnesium Hydride (MgH₂)
Comparison:
- Calcium Hydride (CaH₂): Similar to barium hydride, calcium hydride is used as a reducing agent and hydrogen source. barium hydride is more reactive due to the larger atomic size of barium.
- Strontium Hydride (SrH₂): Strontium hydride shares similar properties with barium hydride but is less commonly used in industrial applications.
- Magnesium Hydride (MgH₂): Magnesium hydride is widely studied for hydrogen storage applications due to its high hydrogen content and relatively low cost. barium hydride offers faster ionic conduction and higher reactivity.
Barium hydride stands out due to its unique combination of high reactivity, strong reducing properties, and efficient ionic conduction, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
barium(2+);hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2H/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYQMQIZFKTCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaH2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-09-3 | |
| Record name | Barium hydride (BaH2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium hydride (BaH2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium dihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Barium hydride (BaH2) enhance the catalytic activity of metals like Nickel and Cobalt in ammonia synthesis?
A: The research indicates a strong synergistic effect between Barium hydride (BaH2) and these metals [, ]. Kinetic studies demonstrate that the addition of BaH2 drastically reduces the activation energy required for the reaction. This suggests that BaH2, with its hydridic nature (H-), plays a crucial role in nitrogen activation and subsequent hydrogenation to ammonia on the metal surface.
Q2: Can you elaborate on the proposed mechanism of action for Barium hydride (BaH2) in these catalytic systems?
A: While further research is needed to fully elucidate the mechanism, the studies suggest that BaH2 promotes the formation of a nitrogen-hydrogen intermediate species ([N-H]) on the catalyst surface after nitrogen fixation [, ]. This intermediate is then further hydrogenated by the hydride (H-) from BaH2, leading to the formation of ammonia (NH3) and regeneration of the active catalyst. This cycle allows for continuous ammonia production.
Q3: What are the implications of the lower activation energy observed with Barium hydride (BaH2) promoted catalysts?
A: The significantly lower activation energy achieved with these catalysts means that ammonia synthesis can potentially occur at much lower temperatures compared to traditional methods [, ]. This translates to a considerable reduction in energy consumption, making the process more environmentally friendly and cost-effective.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[de,st]pentacene](/img/structure/B82999.png)






![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
![N,N'-1,3-PHENYLENEBIS[3-OXOBUTYRAMIDE]](/img/structure/B83013.png)





